![molecular formula C10H10ClF3N2O2 B1272616 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid CAS No. 338770-18-6](/img/structure/B1272616.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid
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Overview
Description
The compound “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid” is a chemical compound that contains a trifluoromethyl group. Trifluoromethylpyridines (TFMP) and their derivatives are widely used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives is a key structural motif in active agrochemical and pharmaceutical ingredients . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Scientific Research Applications
Agrochemical Industry
TFMPs and their derivatives are extensively used in the agrochemical industry . They play a crucial role in protecting crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Medicine
In the field of veterinary medicine, two products containing the TFMP moiety have been approved . These products likely leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Aryl- and Hetarylfurocoumarins
The compound can be used as a reactant for the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .
Synthesis of Et Canthinone-3-carboxylates
It can also be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Synthesis of Imidoyl Chlorides
The compound can be used in the synthesis of imidoyl chlorides .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The specific targets can vary depending on the application and the specific derivative of the compound.
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries . The affected pathways and their downstream effects would depend on the specific derivative and its application.
Result of Action
Tfmp derivatives are known to exhibit various biological activities due to the unique properties of the fluorine atom and the pyridine moiety . The specific effects would depend on the derivative and its application.
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a reaction often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by the reaction conditions and the environment in which it is used.
properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c11-7-4-6(10(12,13)14)5-16-9(7)15-3-1-2-8(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYZTDVTXHXOKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCCC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid |
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